molecular formula C17H13Cl2NO B5699785 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile

Cat. No. B5699785
M. Wt: 318.2 g/mol
InChI Key: OLPNJSDYVVWZMC-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as CEC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of acrylonitriles, which are widely used in the pharmaceutical industry for the synthesis of various drugs. CEC has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential. It has also been found to inhibit bacterial growth by disrupting the bacterial cell membrane and inhibiting DNA replication. The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit bacterial growth and biofilm formation. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models of breast and lung cancer. This compound has also been found to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is its broad range of biological activities, which make it a versatile compound for scientific research. This compound is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.

Future Directions

There are several potential future directions for research on 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another potential direction is the investigation of the molecular targets of this compound and its mechanism of action. Furthermore, the development of new synthetic methods for this compound and its analogs may lead to the discovery of more potent and selective compounds. Overall, the study of this compound and its biological activities has the potential to contribute to the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of 3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile involves the reaction of 3-chloro-4-ethoxyaniline with 4-chlorobenzaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound as a yellow crystalline solid. This method has been optimized to achieve high yields of this compound with good purity.

Scientific Research Applications

3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. In addition, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(E)-3-(3-chloro-4-ethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO/c1-2-21-17-8-3-12(10-16(17)19)9-14(11-20)13-4-6-15(18)7-5-13/h3-10H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPNJSDYVVWZMC-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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